molecular formula C13H13ClN2OS B5339709 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea

1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B5339709
M. Wt: 280.77 g/mol
InChI Key: GOTKACBYTSNYTK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea is a chemical compound that features a chlorophenyl group and a thiophene moiety linked through an ethyl urea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea typically involves the reaction of 4-chloroaniline with 2-(thiophen-2-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems for monitoring and controlling reaction conditions. The use of industrial-grade solvents and catalysts would also be considered to ensure the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]amine
  • 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]carbamate

Uniqueness

1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea is unique due to its specific combination of a chlorophenyl group and a thiophene moiety linked through an ethyl urea bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c14-10-3-5-11(6-4-10)16-13(17)15-8-7-12-2-1-9-18-12/h1-6,9H,7-8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTKACBYTSNYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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